Diethyl [2-Chloro-4-(trifluoromethoxy)phenyl]phosphonate
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Overview
Description
Diethyl [2-Chloro-4-(trifluoromethoxy)phenyl]phosphonate is an organophosphorus compound characterized by the presence of a phosphonate group attached to a phenyl ring substituted with chlorine and trifluoromethoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diethyl [2-Chloro-4-(trifluoromethoxy)phenyl]phosphonate typically involves the reaction of diethyl phosphite with an appropriate aryl halide under specific conditions. One common method is the palladium-catalyzed cross-coupling reaction, where diethyl phosphite reacts with 2-chloro-4-(trifluoromethoxy)phenyl halide in the presence of a palladium catalyst and a base . This reaction can be carried out under microwave irradiation to achieve high yields in a short time.
Industrial Production Methods
Industrial production of this compound may involve large-scale palladium-catalyzed cross-coupling reactions, utilizing continuous flow reactors to enhance efficiency and scalability. The use of microwave-assisted synthesis can also be adapted for industrial purposes to reduce reaction times and improve overall yield.
Chemical Reactions Analysis
Types of Reactions
Diethyl [2-Chloro-4-(trifluoromethoxy)phenyl]phosphonate undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction: The phosphonate group can be oxidized or reduced under specific conditions, leading to different oxidation states of phosphorus.
Cross-Coupling Reactions: The compound can undergo cross-coupling reactions with various aryl or vinyl halides to form new carbon-phosphorus bonds.
Common Reagents and Conditions
Palladium Catalysts: Commonly used in cross-coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide, used to deprotonate the phosphite.
Oxidizing Agents: For oxidation reactions, agents like hydrogen peroxide or m-chloroperbenzoic acid can be used.
Major Products
The major products formed from these reactions include substituted phosphonates, where the chlorine atom is replaced by other functional groups, or new aryl phosphonates formed through cross-coupling reactions.
Scientific Research Applications
Diethyl [2-Chloro-4-(trifluoromethoxy)phenyl]phosphonate has several applications in scientific research:
Organic Synthesis: Used as a reagent in the synthesis of complex organic molecules.
Materials Science: Employed in the development of new materials with unique properties.
Medicinal Chemistry: Investigated for its potential use in the synthesis of pharmaceutical compounds.
Agricultural Chemistry: Explored for its role in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of diethyl [2-Chloro-4-(trifluoromethoxy)phenyl]phosphonate involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The phosphonate group can form strong bonds with metals, making it useful in catalysis and coordination chemistry. The trifluoromethoxy group imparts unique electronic properties, influencing the reactivity and stability of the compound .
Comparison with Similar Compounds
Similar Compounds
Triflumuron: An insecticide with a similar trifluoromethoxyphenyl structure.
Phosphoramidates: Compounds with similar phosphorus-containing functional groups.
Uniqueness
Diethyl [2-Chloro-4-(trifluoromethoxy)phenyl]phosphonate is unique due to the combination of its phosphonate group and the trifluoromethoxy substituent, which together confer distinct reactivity and stability compared to other similar compounds.
Properties
Molecular Formula |
C11H13ClF3O4P |
---|---|
Molecular Weight |
332.64 g/mol |
IUPAC Name |
2-chloro-1-diethoxyphosphoryl-4-(trifluoromethoxy)benzene |
InChI |
InChI=1S/C11H13ClF3O4P/c1-3-17-20(16,18-4-2)10-6-5-8(7-9(10)12)19-11(13,14)15/h5-7H,3-4H2,1-2H3 |
InChI Key |
OHMWQLMHRQNHEL-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(C1=C(C=C(C=C1)OC(F)(F)F)Cl)OCC |
Origin of Product |
United States |
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